(2-Methylnaphthalen-1-yl)thiourea (2-Methylnaphthalen-1-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 691891-05-1
VCID: VC4980597
InChI: InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15)
SMILES: CC1=C(C2=CC=CC=C2C=C1)NC(=S)N
Molecular Formula: C12H12N2S
Molecular Weight: 216.3

(2-Methylnaphthalen-1-yl)thiourea

CAS No.: 691891-05-1

Cat. No.: VC4980597

Molecular Formula: C12H12N2S

Molecular Weight: 216.3

* For research use only. Not for human or veterinary use.

(2-Methylnaphthalen-1-yl)thiourea - 691891-05-1

Specification

CAS No. 691891-05-1
Molecular Formula C12H12N2S
Molecular Weight 216.3
IUPAC Name (2-methylnaphthalen-1-yl)thiourea
Standard InChI InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15)
Standard InChI Key WZBSRYHAMYUUEW-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2C=C1)NC(=S)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(2-methylnaphthalen-1-yl)thiourea. Its molecular formula is C₁₂H₁₂N₂S, with a molecular weight of 216.3 g/mol.

Structural Analysis

The molecule comprises:

  • A thiourea core (NH–C(=S)–NH₂).

  • A 2-methylnaphthalen-1-yl group attached to one nitrogen atom.
    The naphthalene system provides aromatic stability, while the methyl group introduces steric hindrance, affecting intermolecular interactions .

Synthesis and Optimization

Conventional Synthesis Routes

Traditional methods involve the reaction of 2-methylnaphthalen-1-amine with thiophosgene or ammonium thiocyanate under acidic conditions. For example:

2-Methylnaphthalen-1-amine+NH4SCNHCl(2-Methylnaphthalen-1-yl)thiourea\text{2-Methylnaphthalen-1-amine} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl}} \text{(2-Methylnaphthalen-1-yl)thiourea}

Yields typically range from 60–75%, with purification via recrystallization from ethanol .

Ultrasonic-Assisted Synthesis

Recent advancements employ ultrasound irradiation to enhance reaction efficiency. A study on analogous N-naphthoyl thioureas achieved 90–95% yields in 30–50 minutes at 50°C, compared to 6–8 hours conventionally . This method reduces side reactions and improves scalability.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO, DMF, and ethanol; insoluble in water.

  • Stability: Stable under ambient conditions but susceptible to oxidation in acidic environments.

Spectroscopic Characterization

  • FT-IR: Peaks at 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S), and 1600 cm⁻¹ (C–N).

  • ¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm; NH signals at δ 9.8–10.2 ppm.

Biological Activities and Mechanisms

Antimicrobial Efficacy

While direct data on (2-Methylnaphthalen-1-yl)thiourea is scarce, structurally similar thioureas exhibit potent activity:

Bacterial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus0.25–1.0N-Benzoylthiourea analogs
Escherichia coli625Naphthoylthiourea derivatives

Mechanistically, thioureas disrupt bacterial membrane integrity and inhibit enzymes like DNA gyrase .

Industrial and Pharmaceutical Applications

Catalytic Uses

Copper complexes of thiourea derivatives demonstrate photocatalytic activity, degrading methyl orange dye with >80% efficiency under UV light .

Drug Development Prospects

The compound’s low cytotoxicity toward normal cells (IC₅₀ > 76 µM) and high selectivity for cancer cells position it as a candidate for targeted therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator